molecular formula C38H60O9 B14460569 Butyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene CAS No. 68541-58-2

Butyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene

Cat. No.: B14460569
CAS No.: 68541-58-2
M. Wt: 660.9 g/mol
InChI Key: NBKNMFHWVAXQOZ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate and 1,2-propanediol mono(2-methyl-2-propenoate) is a complex polymer that finds applications in various industries due to its unique properties. This compound is a copolymer, meaning it is composed of multiple monomer units, each contributing distinct characteristics to the final polymer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves the polymerization of its monomer components: 2-propenoic acid, 2-methyl-, butyl 2-methyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate, and 1,2-propanediol mono(2-methyl-2-propenoate). The polymerization process typically employs free radical initiators such as azo compounds or peroxides . The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired molecular weight and polymer properties.

Industrial Production Methods

In industrial settings, the polymerization is carried out in large reactors where the monomers are mixed with the initiators and other additives. The reaction mixture is maintained at a specific temperature and pressure to ensure complete polymerization. The resulting polymer is then purified and processed into various forms, such as films, coatings, or molded products .

Chemical Reactions Analysis

Types of Reactions

This polymer can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce carbonyl groups to alcohols.

    Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl and carboxyl groups.

    Reduction: Formation of alcohol groups.

    Substitution: Introduction of new functional groups onto the polymer chain.

Scientific Research Applications

This polymer has a wide range of applications in scientific research and

Properties

CAS No.

68541-58-2

Molecular Formula

C38H60O9

Molecular Weight

660.9 g/mol

IUPAC Name

butyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene

InChI

InChI=1S/C11H20O2.C8H14O2.C8H8.C7H12O3.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-5(2)7(9)10-4-6(3)8;1-3(2)4(5)6/h6,10H,3-5,7-9H2,1-2H3;2,4-6H2,1,3H3;2-7H,1H2;6,8H,1,4H2,2-3H3;1H2,2H3,(H,5,6)

InChI Key

NBKNMFHWVAXQOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C(=C)C.CC(COC(=O)C(=C)C)O.CC(=C)C(=O)O.C=CC1=CC=CC=C1

Origin of Product

United States

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